KT D606
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H50N6O10 |
|---|---|
Molecular Weight |
1003.1 g/mol |
IUPAC Name |
(15S,16R,18R)-5-[7-[(15R,17R,18S)-17-carboxy-17-hydroxy-18-methyl-5-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-yl]heptyl]-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid |
InChI |
InChI=1S/C59H50N6O10/c1-56-58(72,54(68)69)26-38(74-56)62-34-22-12-8-16-28(34)42-46-44(40-30-18-10-14-24-36(30)64(56)50(40)48(42)62)32(60-52(46)66)20-6-4-3-5-7-21-33-45-41-31-19-11-15-25-37(31)65-51(41)49-43(47(45)53(67)61-33)29-17-9-13-23-35(29)63(49)39-27-59(73,55(70)71)57(65,2)75-39/h8-19,22-25,32-33,38-39,72-73H,3-7,20-21,26-27H2,1-2H3,(H,60,66)(H,61,67)(H,68,69)(H,70,71)/t32?,33?,38-,39-,56+,57+,58+,59+/m1/s1 |
InChI Key |
ULKPNQDYRZUKRH-BGHIUSCOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Macrocyclic Immunosuppressant: A Technical Guide to the Natural Sources and Synthesis of Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), also known as sirolimus, is a macrolide compound first discovered as a natural product of the soil bacterium Streptomyces hygroscopicus.[1][2][3] Initially identified for its antifungal properties, it has since become a clinically significant drug due to its potent immunosuppressive and antiproliferative activities.[4][5] This technical guide provides a comprehensive overview of the natural origins of rapamycin, its complex biosynthesis by a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, and the various strategies for its total chemical synthesis and the generation of semi-synthetic analogs known as rapalogs.
Natural Sources and Fermentation
The sole natural source of rapamycin is the Gram-positive bacterium Streptomyces hygroscopicus, first isolated from a soil sample from Easter Island (Rapa Nui). Commercial production of rapamycin relies on submerged fermentation of this bacterium. Significant research has been dedicated to enhancing the production yield through strain improvement and optimization of fermentation parameters.
Fermentation Yields of Rapamycin
The production of rapamycin by Streptomyces hygroscopicus can be significantly influenced by the strain, fermentation conditions, and nutrient sources. The following table summarizes reported rapamycin titers under various conditions.
| Streptomyces hygroscopicus Strain | Fermentation Condition | Key Media Components/Optimizations | Rapamycin Titer (mg/L) | Reference |
| MTCC 4003 | Shake Flask | Fructose, casein, (NH₄)₂SO₄ | 539 | |
| MTCC 4003 | Bioreactor (Batch) | Fructose, 300 rpm agitation, 1 vvm aeration | 1,316 | |
| Wild-Type | Optimized Glycerol-Based Medium | 36.2 g/L glycerol (B35011) | 76.2 ± 4.7 | |
| Mutant (NTG-30-27) | Optimized Nutritional and Physicochemical Parameters | Statistical optimization using Taguchi orthogonal array | ~72% enhanced production over wild-type | |
| NRRL 5491 | Fed-Batch Fermenter (120 L) | pH 4.8, combination feeding of glycerol and K₂HPO₄ | 812.5 |
Biosynthesis of Rapamycin
The biosynthesis of rapamycin is a complex process orchestrated by a large gene cluster in Streptomyces hygroscopicus. This pathway involves a hybrid Type I modular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) system. The core structure is assembled from a starter unit, followed by chain elongation and subsequent modification.
The rapamycin biosynthetic gene cluster contains three large open reading frames encoding the PKS modules (RapA, RapB, and RapC) and one gene for the NRPS (RapP). The PKS modules are responsible for the iterative addition of malonyl-CoA or methylmalonyl-CoA extender units to the growing polyketide chain. The NRPS enzyme, RapP, incorporates L-pipecolic acid into the backbone before the final cyclization to form the macrolactone ring.
Isolation and Purification from Fermentation Broth
The recovery of rapamycin from the fermentation broth of S. hygroscopicus is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol for Rapamycin Isolation and Purification
The following is a generalized protocol based on common laboratory and industrial practices.
-
Biomass Separation : The fermentation broth is first treated to separate the mycelial biomass, which contains the intracellular rapamycin, from the aqueous medium. This can be achieved by adjusting the pH to around 4.0 with an acid (e.g., sulfuric acid) to facilitate precipitation, followed by centrifugation or filtration to collect the biomass cake.
-
Solvent Extraction : The collected biomass is extracted with a suitable organic solvent. Methanol has been reported to give a higher yield of rapamycin. Toluene can also be used, often with heating (e.g., to 50°C) to improve extraction efficiency. The solvent is then evaporated under vacuum to yield a crude extract.
-
Chromatographic Purification : The crude rapamycin extract is further purified using chromatographic techniques.
-
Normal Phase Chromatography : The crude extract is loaded onto a silica (B1680970) gel column. The column is then eluted with a solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, to separate rapamycin from other impurities.
-
Flash Chromatography : For higher purity, flash chromatography can be employed. A silica gel column is used with a suitable mobile phase to achieve a more rapid and efficient separation.
-
-
Crystallization : The purified rapamycin fractions are pooled and concentrated. The rapamycin is then crystallized from a solvent such as isopropyl ether or diethyl ether to obtain a white crystalline solid. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved through these methods.
Chemical Synthesis of Rapamycin
The complex structure of rapamycin has made it a challenging target for total synthesis, attracting the attention of several research groups. These syntheses are often convergent, involving the preparation of key fragments that are later coupled and cyclized.
Key Strategies in Total Synthesis
Several notable total syntheses of rapamycin have been reported, each employing unique strategies for fragment assembly and macrocyclization.
-
Nicolaou's Synthesis : The first synthesis of the naturally occurring enantiomer of rapamycin.
-
Schreiber's Synthesis : Utilized an Evans-Tishchenko reaction for fragment coupling and a Mukaiyama macrocyclization.
-
Danishefsky's Synthesis : Featured a titanium-mediated aldol (B89426) reaction for the macrocyclization step.
-
Smith's Synthesis : A convergent approach that also allowed for the preparation of analogs.
-
Ley's Synthesis : Employed a catechol-templated Dieckmann-like reaction for the macrocyclization.
Simplified Retrosynthetic Analysis
A generalized retrosynthetic analysis highlights the common approach of disconnecting the macrocycle into smaller, more manageable fragments.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. quora.com [quora.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving and Using Rapamycin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase regulating cell growth, proliferation, and survival[1]. It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1)[1][2][3][4]. Due to its critical role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis. However, rapamycin is a lipophilic molecule with poor aqueous solubility, making proper dissolution a critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and data for the effective dissolution and use of rapamycin in cell culture.
Data Presentation: Quantitative Summary
For reproducible and accurate experimental results, proper preparation of rapamycin solutions is critical. The following tables summarize the key quantitative data for dissolving and using rapamycin in cell culture.
Table 1: Physicochemical Properties, Solubility, and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | |
| Appearance | Crystalline solid | |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH) | |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | |
| Solubility in Ethanol | ≥ 50 mg/mL | |
| Storage of Powder | -20°C, desiccated, for up to 3 years or more | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Working Concentrations for Cell Culture Applications
| Application | Example Cell Line(s) | Typical Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293, NIH/3T3 | 0.1 nM - 50 nM | 1 - 24 hours | |
| Autophagy Induction | COS-7, H4 | 200 nM | 4 - 24 hours | |
| Cell Viability Assay | T98G, U87-MG | 2 nM - 1 µM | 72 hours | |
| Stem Cell Differentiation | Human Embryonic Stem Cells | 10 nM | Varies |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution
This protocol describes the preparation of a highly concentrated stock solution in DMSO, which is the most common solvent for rapamycin.
Materials:
-
Rapamycin powder (MW: 914.17 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate the required amount of rapamycin. To prepare 1 mL of a 10 mM stock solution, you would need 9.14 mg of rapamycin powder. Calculation: 10 mmol/L * 1 L/1000 mL * 914.17 g/mol * 1000 mg/g = 9.14 mg/mL
-
Weigh the rapamycin powder. In a sterile environment, carefully weigh the calculated amount of rapamycin.
-
Dissolve in DMSO. Add the appropriate volume of sterile DMSO to the weighed rapamycin powder in a sterile tube. For the example above, add 1 mL of DMSO.
-
Ensure complete dissolution. Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. The solution should be clear.
-
Aliquot and store. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C or -80°C.
Protocol 2: Preparation of a 100 nM Rapamycin Working Solution
This protocol details the dilution of the stock solution into cell culture medium for treating cells. A key challenge is preventing the precipitation of rapamycin upon dilution into an aqueous medium.
Materials:
-
10 mM Rapamycin stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM)
-
Sterile tubes for dilution
Procedure:
-
Determine the final working concentration. Based on your experimental needs, decide on the final concentration of rapamycin to be used. For this example, the target is 100 nM.
-
Thaw a stock solution aliquot. Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and let it thaw completely at room temperature.
-
Perform serial dilutions (Recommended). Direct dilution of a high-concentration DMSO stock into medium can cause rapamycin to precipitate. A two-step dilution is recommended for low nanomolar concentrations. a. Intermediate Dilution: First, prepare a 10 µM intermediate solution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium and mix thoroughly by vortexing. This creates a 1:1000 dilution. b. Final Dilution: Add the appropriate volume of the 10 µM intermediate solution to your final volume of cell culture medium. To achieve a 100 nM final concentration, add 1 mL of the 10 µM solution to 99 mL of medium (a 1:100 dilution).
-
Alternative Direct Dilution Method. For a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution. To minimize precipitation, add the 1 µL of stock to an empty tube first, then add the 10 mL of medium to the rapamycin solution while gently vortexing, rather than adding the small volume of rapamycin to the large volume of medium.
-
Mix thoroughly. Gently swirl or invert the flask/tube containing the final working solution to ensure homogeneity before adding it to your cells.
-
Vehicle Control. Always prepare a vehicle control containing the same final concentration of DMSO that is present in the rapamycin-treated cultures (e.g., 0.1% DMSO) to account for any solvent effects.
Visualizations: Signaling Pathway and Workflow
Caption: Simplified mTORC1 signaling pathway and rapamycin inhibition.
Caption: Workflow for preparing rapamycin solutions for cell culture.
References
Application Notes and Protocols for Rapamycin in Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rapamycin (B549165) in in vitro experimental settings. Rapamycin, a macrolide compound, is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and autophagy.[1][2][3] Its targeted action on the mTOR signaling pathway makes it an invaluable tool in various research areas, including cancer biology, neurobiology, and aging.
This document outlines recommended concentrations for diverse cell lines and assays, detailed experimental protocols for key applications, and visual representations of the underlying signaling pathway and experimental workflows to ensure robust and reproducible results.
Data Presentation: Rapamycin Concentrations for In Vitro Applications
The optimal concentration of rapamycin is highly dependent on the cell type, the specific biological question being addressed, and the duration of the treatment. The following tables summarize empirically determined rapamycin concentrations from various in vitro studies to serve as a starting point for experimental design. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Recommended Rapamycin Concentrations for Various In Vitro Assays
| Application | Cell Line | Working Concentration | Incubation Time | Observed Effect | Source |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not Specified | Inhibition of mTOR activity | [1][3][4] |
| Autophagy Induction | COS-7, H4 | 0.2 µM (200 nM) | 24 hours | Induction of autophagy | [1][3] |
| Autophagy Induction | HeLa | 1 µM - 5 µM | 5 hours | Significant increase in GFP-LC3 punctae | [5] |
| Autophagy Induction | M14 Melanoma | 10 - 100 nM | 24 hours | Concentration-dependent increase in autophagy | [6] |
| Cell Viability | Human Venous Malformation Endothelial Cells | 1 - 1000 ng/mL | 24 - 72 hours | Concentration and time-dependent inhibition of cell viability | [7] |
| Proliferation Inhibition | Primary Human Dermal Fibroblasts | 500 nM | Not Specified | Decrease in Ki67-positive cells from 70% to 31% | [2] |
| Proliferation Inhibition | 9L Glioma Cells | 0.01 µg/mL | Not Specified | 34% growth inhibition | [8] |
| Proliferation Inhibition | Ca9-22 Oral Cancer | ~15 µM (IC50) | 24 hours | Dose-dependent inhibition of proliferation | [9] |
| mTOR Signaling Inhibition | Primary NPC Cells | 20 - 100 nM | Not Specified | Gradual suppression of P-mTOR and P-4E-BP1 | [10] |
Table 2: IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Source |
| T98G | Glioblastoma | 2 nM | 72 hours | [3][4] |
| U87-MG | Glioblastoma | 1 µM | 72 hours | [3][4] |
| U373-MG | Glioblastoma | >25 µM | 72 hours | [3][4] |
| MCF-7 | Breast Cancer | 20 nM | Not Specified | [11][12] |
| MDA-MB-231 | Breast Cancer | 20 µM | Not Specified | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.39 ± 0.61 µM | 72 hours | [13] |
| Ca9-22 | Oral Cancer | ~15 µM | 24 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 1 mM):
-
Rapamycin is poorly soluble in water; therefore, a stock solution is typically prepared in an organic solvent like DMSO.[1]
-
To prepare a 1 mM stock solution, dissolve 0.914 mg of rapamycin (Molecular Weight: 914.17 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][14]
-
Store the stock solution at -20°C or -80°C for up to 3 months.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the rapamycin stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 1 mM stock solution.
-
Always prepare a vehicle control using the same volume of DMSO as used for the highest rapamycin concentration to account for any solvent effects.[14]
-
Mix the medium thoroughly by gentle swirling or inversion before adding it to the cells.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
Rapamycin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[15]
-
Rapamycin Treatment: Remove the culture medium and add 100 µL of the prepared rapamycin dilutions or vehicle control to the respective wells.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting for mTOR Signaling Pathway Analysis
Materials:
-
Rapamycin-treated and control cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After rapamycin treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add ECL substrate and detect the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH).[15]
Protocol 4: Autophagy Induction Assay (LC3-II and p62/SQSTM1 Western Blotting)
Materials:
-
Same as for Protocol 3, with the addition of primary antibodies against LC3B and p62/SQSTM1.
-
(Optional) Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
Procedure:
-
Cell Treatment: Treat cells with rapamycin or vehicle control as described previously. For autophagic flux analysis, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the rapamycin treatment.[14][16]
-
Western Blotting: Perform western blotting as described in Protocol 3, using primary antibodies for LC3B and p62/SQSTM1.
-
Analysis:
-
An increase in the ratio of the lipidated form of LC3 (LC3-II) to the cytosolic form (LC3-I) indicates an increase in autophagosome formation.[14]
-
A decrease in the level of p62/SQSTM1, a protein that is degraded by autophagy, also indicates autophagy induction.[14]
-
A further accumulation of LC3-II in the presence of a lysosomal inhibitor compared to rapamycin alone confirms an increase in autophagic flux.[14]
-
Mandatory Visualizations
Caption: mTORC1 signaling pathway and its inhibition by Rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Rapamycin Treatment in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties. It functions as a specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and aging.[1][2] The mTOR pathway integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control essential cellular processes.[3][4][5] Rapamycin's ability to modulate this critical pathway has made it an invaluable tool in preclinical research, particularly in studies related to aging, cancer, and metabolic disorders.[6]
These application notes provide a comprehensive guide for designing and executing in vivo studies using rapamycin in mouse models. This document includes a summary of quantitative data from various studies, detailed experimental protocols for drug administration and downstream analysis, and visualizations of key pathways and workflows.
Data Presentation: Rapamycin Dosing and Observed Effects
The efficacy and biological effects of rapamycin are highly dependent on the dosage, administration route, frequency, and duration of treatment. The following tables summarize quantitative data from various studies to guide the design of experimental protocols.
Table 1: Rapamycin Dosage and Administration in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Research Area & Notes | References |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily, every other day, or 3 times/week | 10% PEG400, 10% Tween 80 in ddH2O; or Ethanol (B145695), PEG400, and Tween 80 | Lifespan extension, attenuation of mitochondrial disease, prevention of weight gain on high-fat diet. Higher doses may reduce weight gain.[6][7][8][9] | [6][7][8][9][10] |
| 1.5 mg/kg | Once weekly | Not specified | Extended lifespan in obese male mice on a high-fat diet.[11] | [11] | |
| 4 mg/kg | Every other day for 6 weeks | Not specified | Increased longevity in aged (22-24 month old) C57BL/6 male mice.[12] | [12] | |
| Oral (in diet) | 14 - 42 ppm (approx. 2.2 - 7 mg/kg/day) | Continuous | Microencapsulated in food (eRapa) | Dose-dependent increase in lifespan. 14 ppm is a common dose for longevity studies.[6][12][13] The highest dose (42 ppm) increased median lifespan by 23% in males and 26% in females.[14] | [6][12][13][14] |
| 126 ppm | Daily for 3 months (transient) | Microencapsulated in food (eRapa) | A 3-month treatment in middle-aged mice was sufficient to increase life expectancy.[9] | [9] | |
| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Achieved dose-dependent serum levels. 8 mg/kg PO approached serum levels of 2 mg/kg IP.[15] | [15] |
| Drinking Water | Not specified | Continuous | In drinking water | Slightly decreased weight gain in mice on a high-fat diet over a 15-month period.[7] | [7] |
Table 2: Effects of Rapamycin Treatment Duration on Metabolic Parameters
| Treatment Duration | Insulin (B600854) Levels | Triglyceride Levels | Insulin Sensitivity | Key Observation | Reference |
| 2 Weeks | Increased | Higher | Potentially reduced | Short-term treatment can induce metabolic changes resembling insulin resistance.[16] | [16] |
| 6 Weeks | Slightly Increased | Elevated | Potentially reduced | Detrimental metabolic effects persist with intermediate treatment duration.[16] | [16] |
| 20 Weeks | Significantly Reduced | Returned to control levels | Markedly enhanced | Prolonged treatment leads to beneficial metabolic alterations and improved insulin sensitivity.[16][17] | [16][17] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Rapamycin exerts its effects by forming a complex with the intracellular receptor FKBP12. This complex then binds directly to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[2][4] Chronic or high-dose rapamycin treatment can also affect mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization.[17][18]
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.
General Experimental Workflow
A typical in vivo study involving rapamycin treatment in mice follows a structured workflow from preparation and administration to tissue collection and analysis.
Caption: A general experimental workflow for a rapamycin study in mice.
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection
This protocol is adapted from common practices for achieving systemic rapamycin delivery.[7][10]
Materials:
-
Rapamycin powder (e.g., LC Laboratories)
-
100% Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Stock Solution Preparation (e.g., 50 mg/mL):
-
Vehicle Preparation:
-
Prepare a 10% PEG400 solution by adding 1 mL of PEG400 to 9 mL of sterile ddH₂O.[10]
-
Prepare a 10% Tween 80 solution by adding 1 mL of Tween 80 to 9 mL of sterile ddH₂O. Mix gently.[10]
-
The final vehicle consists of equal parts 10% PEG400 and 10% Tween 80 (i.e., a final concentration of 5% PEG400 and 5% Tween 80).[9]
-
-
Working Solution Preparation (e.g., 1.2 mg/mL for an 8 mg/kg dose in a 25g mouse):
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.
-
Dilute the stock solution into the vehicle. For example, to make a 1.2 mg/mL working solution, dilute the 50 mg/mL stock in the vehicle (e.g., 5% PEG400 / 5% Tween 80).[9]
-
Vortex the solution thoroughly.
-
Sterile filter the final working solution using a 0.22 µm syringe filter.[10]
-
The control group should be injected with the vehicle solution only.
-
-
Administration:
-
Calculate the injection volume based on the mouse's body weight and the desired dose. For an 8 mg/kg dose, a 25g mouse would receive approximately 167 µL of a 1.2 mg/mL solution.
-
Administer the solution via intraperitoneal injection.
-
Protocol 2: Western Blot for mTORC1 Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of S6 ribosomal protein (a downstream target of S6K1) in tissue lysates, a common method to confirm mTORC1 inhibition.[2][7][19]
Materials:
-
Tissue of interest (e.g., liver, muscle, adipose tissue)
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies:
-
Phospho-S6 Ribosomal Protein (e.g., Ser235/236)
-
Total S6 Ribosomal Protein
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Tissue Lysis:
-
Rapidly dissect the tissue from euthanized mice and snap-freeze in liquid nitrogen.[2]
-
Homogenize the frozen tissue in ice-cold lysis buffer supplemented with inhibitors.[20]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[20]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22][23]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.[2]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities. Normalize the phosphorylated S6 signal to the total S6 signal to determine the relative level of mTORC1 activity.
-
Protocol 3: Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
This protocol provides a general framework for detecting protein expression and localization in tissues from rapamycin-treated mice.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (H₂O₂) for quenching endogenous peroxidases
-
Blocking solution (e.g., Normal Goat Serum in PBS)
-
Primary antibody
-
Biotinylated secondary antibody and Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
For many targets, heat-induced epitope retrieval is necessary. Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., using a microwave or pressure cooker) for 10-20 minutes.[24]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating sections in 0.3-3% H₂O₂ for 10-15 minutes.[24][26]
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking solution for at least 1 hour.[24]
-
Incubate sections with the primary antibody diluted to its optimal concentration, typically overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.[24]
-
Wash slides with PBS.
-
Incubate with the ABC reagent according to the kit manufacturer's instructions.
-
Wash slides with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color by adding the DAB substrate and monitor for the desired staining intensity.
-
Stop the reaction by rinsing with water.
-
Counterstain the nuclei with hematoxylin.[26]
-
Dehydrate the sections through graded alcohols and xylene, and coverslip using a permanent mounting medium.
-
Protocol 4: Flow Cytometry for Immune Cell Analysis
This protocol can be used to analyze changes in immune cell populations (e.g., T cells) in blood or spleen following rapamycin treatment.
Materials:
-
Spleen or whole blood
-
FACS buffer (e.g., PBS with 2% FBS)
-
RBC Lysis Buffer (for whole blood or spleen)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Preparation (from Spleen):
-
Harvest the spleen into a petri dish with cold FACS buffer.
-
Mechanically dissociate the spleen to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of FACS buffer.
-
Centrifuge, discard the supernatant, and resuspend the splenocytes in FACS buffer. Count the viable cells.
-
-
Antibody Staining:
-
Aliquot approximately 1 million cells per tube.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated primary antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifuging and resuspending.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Use single-stain controls for compensation setup.
-
-
Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on the cell populations of interest based on their forward and side scatter properties and marker expression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. novapublishers.com [novapublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 9. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 11. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 14. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 25. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Rapamycin Administration in Animal Models of Aging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of rapamycin (B549165) in animal models of aging. This document outlines detailed protocols for drug preparation and delivery, key experimental assays for assessing efficacy, and a summary of quantitative data from seminal studies.
Introduction
Rapamycin, an inhibitor of the mechanistic Target of Rapamycin (mTOR), is a promising pharmacological agent for studying and potentially intervening in the aging process.[1] It has been shown to extend the lifespan of various model organisms, including mice.[1][2] The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its modulation by rapamycin has been linked to delayed onset of age-related pathologies.[3][4] This document provides standardized protocols and consolidated data to aid researchers in designing and executing robust preclinical studies on rapamycin's effects on aging.
Data Presentation: Rapamycin Administration and Effects
The following tables summarize quantitative data from various studies on rapamycin administration in mouse models of aging.
Table 1: Rapamycin Dosage and Administration Routes in Mice
| Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Reference |
| Genetically heterogeneous (UM-HET3) | Dietary | 14 - 42 ppm (~2.24 - 7 mg/kg/day) | Microencapsulated in food | [5][6] |
| C57BL/6 | Intraperitoneal (i.p.) | 1.5 - 8 mg/kg/day | 10% PEG400, 10% Tween 80 in ddH2O | [5] |
| C57BL/6 | Oral Gavage | 2 - 8 mg/kg/day | Not specified | [7] |
| BALB/c | Intraperitoneal (i.p.) | 2 mg/kg every 48 hours | DMSO then PBS | [8] |
| Genetically heterogeneous (UM-HET3) | Dietary | 14 ppm | Microencapsulated in food | [9] |
Table 2: Effects of Rapamycin on Lifespan in Mice
| Animal Model | Sex | Treatment Start Age | Rapamycin Dose | Median Lifespan Extension | Reference |
| Genetically heterogeneous | Male & Female | 20 months | 14 ppm (dietary) | 9% (male), 14% (female) | [1] |
| C57BL/6 | Male | 20-21 months | 8 mg/kg/day (i.p. for 3 months) | up to 60% | [10][11] |
| C57BL/6 | Female | 20-21 months | 8 mg/kg/day (i.p. for 3 months) | No significant extension | [11] |
| Genetically heterogeneous | Male | 20 months | 42 ppm (continuous dietary) | 9-11% | [12] |
| Genetically heterogeneous | Female | 20 months | 42 ppm (continuous dietary) | 15% | [12] |
| Genetically heterogeneous | Female | 20 months | 42 ppm (intermittent dietary) | 8% | [12] |
Experimental Protocols
Rapamycin Preparation and Administration
Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection [5][13]
Materials:
-
Rapamycin powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile ddH2O
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare Stock Solution (50 mg/mL):
-
Aseptically dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol.
-
Vortex until fully dissolved.
-
Aliquot and store at -80°C.
-
-
Prepare Vehicle Solution (10% PEG400, 10% Tween 80):
-
Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile ddH2O.
-
Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile ddH2O. Mix gently.
-
-
Prepare Working Solution (1 mg/mL):
-
On the day of injection, thaw a rapamycin stock aliquot.
-
In a sterile tube, combine:
-
5 mL of 10% PEG400 solution
-
5 mL of 10% Tween 80 solution
-
200 µL of 50 mg/mL rapamycin stock solution
-
-
Vortex until the solution is clear and homogenous.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter.
-
-
Administration:
-
Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., for a 30g mouse at 6 mg/kg, inject 180 µL of the 1 mg/mL solution).
-
Administer via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Protocol 2: Incorporation of Rapamycin into Diet [5][9]
Materials:
-
Microencapsulated rapamycin
-
Standard rodent chow (powdered or pelleted)
-
Food mixer
Procedure:
-
Calculate Rapamycin Amount:
-
Determine the total amount of diet to be prepared.
-
Calculate the required amount of microencapsulated rapamycin to achieve the desired concentration in parts per million (ppm). For example, for 1 kg of diet at 14 ppm, you will need 14 mg of rapamycin.
-
-
Diet Preparation:
-
In a food mixer, combine the powdered or ground rodent chow with the calculated amount of microencapsulated rapamycin.
-
Mix thoroughly to ensure a homogenous distribution of the drug within the feed.
-
For the control group, prepare a diet by mixing the chow with empty microcapsules.
-
-
Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
-
Regularly monitor food consumption and body weight to estimate drug intake and assess the general health of the animals.
-
Healthspan Assessment Protocols
Protocol 3: Rotarod Test for Motor Coordination and Balance [14][15][16][17]
Apparatus:
-
Automated, multi-lane rotarod device for mice.
Procedure:
-
Acclimation:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Handle the mice gently to minimize stress.
-
-
Testing:
-
Place the mouse on a lane of the rotarod, which is initially stationary or rotating at a very low constant speed (e.g., 4 rpm).
-
Once the mouse is stable, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod. The trial ends when the mouse falls or clings to the rod and completes a full passive rotation.
-
Conduct 3 trials with a 15-minute inter-trial interval.
-
-
Data Analysis:
-
The primary endpoint is the latency to fall. The average latency across the trials is typically used for analysis.
-
Protocol 4: Grip Strength Test for Neuromuscular Function [3][18][19][20][21]
Apparatus:
-
Grip strength meter with a grid or bar connected to a force gauge.
Procedure:
-
Acclimation:
-
Acclimate mice to the testing area.
-
-
Forelimb Grip Strength:
-
Hold the mouse by the base of its tail and lower it towards the grid.
-
Allow the mouse to grasp the grid with its forepaws only.
-
Gently and steadily pull the mouse backward in a horizontal plane until its grip is released.
-
The meter will record the peak force exerted in grams.
-
-
Combined Forelimb and Hindlimb Grip Strength:
-
Lower the mouse to allow it to grasp the grid with all four paws.
-
Pull the mouse backward horizontally until its grip is released.
-
Record the peak force.
-
-
Trials:
-
Perform 3-5 consecutive trials for each measurement (forelimb and combined).
-
-
Data Analysis:
-
The average or maximum peak force from the trials is used for analysis. The data can be normalized to the body weight of the animal.
-
Molecular Analysis Protocol
Protocol 5: Western Blot for mTOR Signaling Pathway [3][22][23][24][25][26]
Objective: To assess the inhibition of mTORC1 signaling in tissues from rapamycin-treated animals by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.
Procedure:
-
Tissue Collection and Lysis:
-
Euthanize mice and rapidly dissect tissues of interest (e.g., liver, muscle, brain).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated S6 (p-S6) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for p-S6 and total S6.
-
Normalize the p-S6 signal to the total S6 signal to determine the relative level of mTORC1 activity.
-
Visualizations
Signaling Pathway
Caption: Simplified mTOR signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Potential Side Effects and Considerations
-
Metabolic Effects: Rapamycin treatment can lead to metabolic alterations, including glucose intolerance and insulin resistance, particularly with long-term administration.[27][28] However, some studies suggest these effects may be transient or dependent on the duration of treatment.[27]
-
Sex-Specific Effects: The effects of rapamycin on lifespan and healthspan can differ between male and female mice.[12][29] It is crucial to include both sexes in study designs to fully characterize the impact of the intervention.
-
Pharmacokinetics: The route of administration significantly impacts the pharmacokinetics of rapamycin. Intraperitoneal injections lead to higher peak plasma concentrations compared to oral administration.[30][31] The choice of administration route should be carefully considered based on the experimental goals.
-
Long-Term Effects: While rapamycin has shown promise in extending lifespan, potential long-term side effects such as testicular degeneration and cataract formation have been reported in mice.[10][29] Researchers should be vigilant in monitoring for adverse effects throughout the study.
References
- 1. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of all the Mouse Studies Showing Rapamycin Lifespan Extension - Rapamycin Longevity News [rapamycin.news]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection of Rapamycin [bio-protocol.org]
- 9. Combined treatment of rapamycin and dietary restriction has a larger effect on the transcriptome and metabolome of liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 11. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 13. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Duration of rapamycin treatment has differential effects on metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Health Effects of Long-Term Rapamycin Treatment: The Impact on Mouse Health of Enteric Rapamycin Treatment from Four Months of Age throughout Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p70S6K Phosphorylation Following Rapamycin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] A key downstream effector of the mTOR signaling pathway is the p70 ribosomal S6 kinase (p70S6K).[1] Upon activation, mTORC1, a complex of mTOR, phosphorylates p70S6K, leading to its activation.[1] Activated p70S6K then phosphorylates the 40S ribosomal protein S6, a critical step in the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.
Rapamycin, a macrolide antibiotic, is a highly specific inhibitor of mTOR. It forms a complex with the immunophilin FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling. This inhibition prevents the phosphorylation and activation of p70S6K.[1][2] Consequently, analyzing the phosphorylation status of p70S6K, particularly at the Threonine 389 (Thr389) residue, serves as a reliable biomarker for mTORC1 activity and the efficacy of rapamycin and its analogs.[3]
This document provides a detailed protocol for performing a Western blot to assess the phosphorylation of p70S6K at Thr389 in response to rapamycin treatment.
Signaling Pathway
The mTOR signaling pathway leading to p70S6K activation and its inhibition by rapamycin is depicted below. Growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 then phosphorylates and activates p70S6K. Rapamycin inhibits mTORC1, thereby blocking the phosphorylation of p70S6K.
Caption: mTOR signaling pathway to p70S6K and its inhibition by rapamycin.
Experimental Data
The following table summarizes the dose-dependent effect of rapamycin on the phosphorylation of p70S6K at Thr389 in AML cells treated for 24 hours. The data is presented as the relative intensity of phosphorylated p70S6K normalized to total p70S6K.
| Rapamycin Concentration (nM) | Relative Phospho-p70S6K (Thr389) Intensity (Arbitrary Units) | Percent Inhibition (%) |
| 0 (Control) | 1.00 | 0 |
| 10 | 0.65 | 35 |
| 50 | 0.25 | 75 |
| 100 | 0.10 | 90 |
Data adapted from a study on AML cells.[4] The values are representative and may vary depending on the cell type and experimental conditions.
Detailed Experimental Protocol
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to detect total and phosphorylated p70S6K.
Materials and Reagents
Cell Culture and Treatment:
-
Cell line of interest (e.g., MCF-7, HEK293, or other cancer cell lines)
-
Complete cell culture medium
-
Rapamycin (e.g., from Sigma-Aldrich, Cat. No. R8781)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Protein Extraction:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)[5]
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Cat. No. P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, Cat. No. P5726 and P0044)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)
Western Blotting:
-
4x Laemmli Sample Buffer (see recipe below)[6]
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
SDS-PAGE Running Buffer
-
PVDF or nitrocellulose membranes (0.45 µm)
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389) (e.g., Cell Signaling Technology, Cat. No. 9234, 1:1000 dilution)[8]
-
Rabbit anti-p70S6K (e.g., Cell Signaling Technology, Cat. No. 2708, 1:1000 dilution)
-
Mouse or Rabbit anti-β-actin (loading control) (e.g., 1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (e.g., 1:2000 - 1:5000 dilution)
-
HRP-conjugated anti-mouse IgG (if using a mouse primary antibody)
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence imaging system
Buffer Recipes
-
RIPA Lysis Buffer (100 mL): [5]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors fresh before use.
-
-
4x Laemmli Sample Buffer (10 mL): [6]
-
2.0 mL 1M Tris-HCl, pH 6.8
-
0.8 g SDS
-
4.0 mL Glycerol
-
0.4 mL 2-mercaptoethanol
-
0.004 g Bromophenol blue
-
Add distilled water to 10 mL.
-
-
Towbin's Transfer Buffer (1 L): [7]
-
25 mM Tris (3.03 g)
-
192 mM Glycine (14.4 g)
-
20% Methanol (200 mL)
-
Add distilled water to 1 L.
-
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p70S6K.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Prepare stock solutions of rapamycin in DMSO.
-
Treat the cells with the desired concentrations of rapamycin (e.g., 10, 50, 100 nM) for the chosen duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.[4]
-
-
Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, dilute the lysates with RIPA buffer to ensure equal protein loading for all samples.
-
Add 1/3 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system with Towbin's transfer buffer.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is generally preferred over non-fat dry milk to reduce background.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-phospho-p70S6K and anti-total p70S6K) in blocking buffer at the recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe separate blots for phosphorylated and total protein.
-
-
Secondary Antibody Incubation:
-
The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. To determine the relative phosphorylation level, normalize the intensity of the phospho-p70S6K band to the intensity of the total p70S6K band for each condition. For loading consistency, also normalize to a housekeeping protein like β-actin.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 3. mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. bio-rad.com [bio-rad.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin Inhibition of mTOR Signaling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers who are not observing the expected inhibition of mTOR signaling after rapamycin (B549165) treatment in a Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the inhibition of mTOR signaling with rapamycin in my Western blot?
There are several potential reasons for this outcome, which can be broadly categorized into three areas: issues with the rapamycin reagent or its application, cell-line specific responses, and technical problems with the Western blot procedure itself. A common issue is expecting a change in total mTOR levels, which rapamycin does not typically cause.[1] Instead, you should be assessing the phosphorylation status of downstream mTORC1 targets.
Q2: Which downstream targets are the most reliable readouts for rapamycin's effect?
Rapamycin is a highly specific allosteric inhibitor of the mTORC1 complex.[2] Therefore, the most reliable way to assess its activity is to measure the phosphorylation levels of direct mTORC1 substrates.
-
Phospho-p70 S6 Kinase (p-S6K) at Threonine 389: This is a primary and sensitive marker for mTORC1 activity. Rapamycin treatment leads to the dephosphorylation and inactivation of p70 S6 kinase.[3][4]
-
Phospho-4E-BP1 at Threonine 37/46: 4E-BP1 is another direct substrate of mTORC1.[5] Its phosphorylation by mTORC1 prevents it from binding to and inhibiting the translation initiation factor eIF4E. Rapamycin treatment should decrease the phosphorylation at these sites.
It is crucial to compare the phosphorylated protein levels to the total protein levels (e.g., p-S6K vs. total S6K) to confirm that the changes are due to altered phosphorylation and not variations in protein loading.
Q3: My rapamycin treatment isn't affecting p-Akt (Ser473). Is this expected?
Yes, this is often expected, particularly with acute treatment. Rapamycin directly inhibits mTORC1, but not mTORC2. mTORC2 is the complex responsible for phosphorylating Akt at the Serine 473 site.
While acute rapamycin administration specifically inhibits mTORC1, chronic or long-term treatment (e.g., 24 hours) can lead to the disruption of mTORC2 assembly and signaling in some, but not all, cell lines. This effect is often cell-type dependent. In some cases, acute mTORC1 inhibition can even lead to a feedback-induced increase in Akt phosphorylation. Therefore, p-Akt (S473) is not a reliable marker for acute rapamycin-induced mTOR inhibition.
Q4: What are the optimal concentration and treatment time for rapamycin?
The ideal concentration and duration are highly dependent on the cell line and the specific experimental goals.
-
Concentration: Effective concentrations can range from the low nanomolar to the micromolar range. Many studies find success with concentrations between 10 nM and 200 nM. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Treatment Duration: For inhibiting mTORC1, a short pre-treatment of 1-3 hours is often sufficient. For studying long-term effects or potential mTORC2 inhibition, longer incubation times of 24, 48, or even 72 hours may be necessary.
Q5: Could my rapamycin reagent be the problem?
Yes, the stability and handling of rapamycin are critical.
-
Storage: Rapamycin should be stored at -20°C in a desiccated form and is stable for 24 months.
-
Solvent and Stock Solution: Dissolve rapamycin in DMSO or ethanol (B145695) to make a concentrated stock solution. Once in solution, it should be used within 3 months to prevent loss of potency. It is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Stability in Culture: Rapamycin has a limited half-life under typical cell culture conditions. Ensure your media and treatment conditions are fresh.
Q6: Are there technical Western blotting issues that could prevent me from seeing mTOR inhibition?
Proper Western blot technique is essential, especially for large proteins like mTOR (~289 kDa) and for detecting subtle changes in phosphorylation.
-
Protein Transfer: mTOR is a very large protein. Ensure your gel percentage is appropriate for high molecular weight proteins (e.g., 6-8% or a gradient gel). Optimize transfer conditions (time and voltage/amperage) to ensure the protein is efficiently transferred to the membrane.
-
Antibody Selection: Use antibodies that are well-validated for Western blotting. Antibodies from vendors like Cell Signaling Technology are frequently cited as reliable for this pathway.
-
Blocking Agent: When probing for phosphorylated proteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background and mask your signal. Use Bovine Serum Albumin (BSA) instead for blocking and antibody dilutions.
-
Sample Preparation: Ensure complete denaturation of your protein samples by heating them at 95-100°C for 5-10 minutes in Laemmli sample buffer containing a reducing agent. Inadequate denaturation can cause large proteins like mTOR to get stuck in the well or run poorly.
Visual Guides
References
- 1. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: Rapamycin Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Rapamycin in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Rapamycin degradation in solution?
A1: Rapamycin is a sensitive compound, and its stability in solution is influenced by several factors. The most critical are:
-
pH: Rapamycin is susceptible to degradation in both acidic and basic conditions.[1][2] Degradation is significantly accelerated at a high pH (e.g., pH 12.2).[1][3] It is also unstable in acidic environments, such as simulated gastric fluid at pH 1.2.[2]
-
Temperature: Higher temperatures accelerate the degradation of Rapamycin, particularly in aqueous solutions. For instance, in some buffer systems, nearly all Rapamycin can degrade within 24 hours at 37°C.
-
Solvent: While Rapamycin is stable in certain organic solvents like DMSO and ethanol, it is poorly soluble and unstable in aqueous solutions.
-
Light: Exposure to light can contribute to the degradation of Rapamycin. It is advisable to protect solutions from light.
-
Oxidation: Rapamycin can undergo autoxidation, leading to the formation of various degradation products, including epoxides and ketones.
Q2: What is the recommended solvent for preparing a Rapamycin stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Rapamycin. Ethanol and methanol (B129727) are also suitable solvents. Rapamycin is practically insoluble in water.
Q3: How should I store my Rapamycin stock solution to ensure its stability?
A3: To maximize stability, Rapamycin stock solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation.
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.
Q4: For how long can I store Rapamycin solutions?
A4: The stability of Rapamycin solutions depends on the solvent and storage temperature. The following table summarizes the stability data from various sources.
| Solvent | Concentration | Storage Temperature | Duration | Stability |
| DMSO | Not specified | -20°C | Up to 2 months | Stable |
| Ethanol | Not specified | -20°C | Up to 2 months | Stable |
| Methanol | 10 mg/mL | 2-8°C | 1 week | No decomposition |
| Ethanol | 2 mM | -70°C | Not specified | Stable |
| Aqueous Solutions | Not specified | Room Temperature | Do not store | Unstable |
Data compiled from multiple sources.
Q5: I observed precipitation when diluting my DMSO stock of Rapamycin into an aqueous buffer for my experiment. How can I prevent this?
A5: This is a common issue due to Rapamycin's poor aqueous solubility. To prevent precipitation, it is recommended to add the aqueous medium to the DMSO stock solution of Rapamycin, rather than the other way around. This gradual dilution helps to keep the compound in solution. Pre-warming the aqueous buffer to 37°C may also aid in solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Rapamycin activity in my cell-based assay. | Rapamycin degradation in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing diluted aqueous solutions of Rapamycin. Confirm the stability of Rapamycin in your specific cell culture medium and experimental conditions (temperature, pH). |
| Inconsistent experimental results. | Degradation of the Rapamycin stock solution. | Aliquot your stock solution to avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C or -80°C and protection from light. |
| Precipitate formation upon dilution. | Poor aqueous solubility of Rapamycin. | Add the aqueous buffer to the Rapamycin DMSO stock solution slowly while mixing. Consider pre-warming the buffer. |
| Unexpected peaks in my analytical chromatography. | Presence of degradation products. | Rapamycin can degrade into several products, including secorapamycin and various isomers. Ensure proper storage and handling to minimize degradation. Use a validated analytical method to identify and quantify potential degradants. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of Rapamycin and DMSO. The molecular weight of Rapamycin is 914.17 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin.
-
In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin powder.
-
Add the appropriate volume of DMSO to the Rapamycin powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until all the Rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Rapamycin Working Solution for Cell Culture
Materials:
-
10 mM Rapamycin stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Determine the final working concentration of Rapamycin needed for your experiment.
-
Thaw one aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Directly add the appropriate volume of the Rapamycin stock solution to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final Rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Gently mix the medium containing Rapamycin by swirling or inverting the tube/flask to ensure a homogenous solution before adding it to your cells.
Visualizations
Caption: Factors and primary pathways of Rapamycin degradation.
Caption: Recommended workflow for preparing and handling Rapamycin solutions.
References
Optimizing Rapamycin Dosage for Primary Neuron Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing rapamycin (B549165) dosage for primary neuron culture. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for rapamycin in primary neuron cultures?
A1: The effective concentration of rapamycin can be cell-type dependent.[1] For primary cortical neurons, concentrations as low as 2-20 nM have been shown to effectively inhibit mTORC1 signaling.[2][3] A dose-dependent study in primary cortical neurons showed that 5 nM rapamycin resulted in a 50% reduction in mTOR phosphorylation at Ser-2448, a marker for mTORC1 activity, while 20 nM achieved an approximate 70% reduction.[2] Some studies have used concentrations up to 100 nM in various cell types without toxicity.[4] For neuroprotection studies in neuronal PC12 cells and sympathetic neurons, concentrations ranging from 20 nM to 1 µM have been utilized.[5] It is recommended to perform a dose-response experiment starting with a range of 2 nM to 100 nM to determine the optimal concentration for your specific neuronal type and experimental goals.
Q2: How long should I treat my primary neurons with rapamycin?
A2: The duration of rapamycin treatment depends on the experimental objective. For acute inhibition of mTOR signaling, treatment for 1.5 to 24 hours has been shown to be effective.[2][3] Short-term treatments (e.g., 1.5 hours) are often sufficient to observe a significant decrease in the phosphorylation of mTORC1 downstream targets like p70S6K.[2] For studies investigating long-term effects, such as neurite outgrowth or chronic neuroprotection, treatment durations can extend from 24 hours to several days.[6][7] For example, a 24-hour treatment was sufficient to measure survival in neuronal PC12 cells,[5] while a 3-day treatment was used in primary hippocampal neurons to assess effects on tau phosphorylation.[8]
Q3: Is rapamycin toxic to primary neurons?
A3: While rapamycin is generally used for its neuroprotective effects, high concentrations can be detrimental.[2][8] For instance, in a study on primary neurons from SAMP8 mice, 0.5 µM rapamycin was protective, but 1.0 µM was harmful, causing most neurons to lack projections.[8] Most studies utilize concentrations in the nanomolar range (2-100 nM) which are generally not associated with toxicity in primary neurons.[2][4] It is crucial to perform a toxicity assay (e.g., MTS or LDH assay) to determine the safe concentration range for your specific primary neuron culture.
Q4: How can I confirm that rapamycin is inhibiting the mTOR pathway in my neurons?
A4: The most common method to confirm mTOR pathway inhibition is through Western blot analysis of key downstream targets.[9][10] A significant decrease in the phosphorylation of p70S6K (at Thr389) and S6 ribosomal protein are reliable indicators of mTORC1 inhibition.[8][11][12] You can also assess the phosphorylation status of mTOR itself at Ser-2448 for mTORC1 activity.[2] Note that chronic rapamycin treatment can also inhibit mTORC2 in some cell types.[13][14]
Q5: Will rapamycin affect neurite outgrowth in my primary neuron culture?
A5: Yes, rapamycin can influence neurite outgrowth, and its effect can be linked to its inhibition of cell cycle progression.[6] In PC12 cells, rapamycin at an EC50 of 10 nM markedly increased neurite outgrowth in the presence of a low concentration of nerve growth factor.[6] Another study using Neuro2a cells showed that 20 nM rapamycin did not alter the effects of HMB on neurite outgrowth.[15] The impact on neurite outgrowth can be context-dependent, and it is advisable to perform a neurite outgrowth assay to characterize the specific effects in your experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of mTOR signaling observed after rapamycin treatment. | 1. Rapamycin degradation: Improper storage or handling of rapamycin stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific neuron type or culture density. 3. Short treatment duration: The incubation time may be insufficient to see a significant effect. 4. Issues with Western blot: Problems with antibody quality, protein extraction, or transfer. | 1. Prepare fresh rapamycin stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM). 3. Increase the treatment duration (e.g., from 1.5 hours to 6, 12, or 24 hours). 4. Validate your antibodies and optimize your Western blot protocol. Include positive and negative controls. |
| Significant cell death observed after rapamycin treatment. | 1. High rapamycin concentration: The concentration used is toxic to the neurons.[8] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Poor culture health: The primary neurons were not healthy before the treatment. | 1. Perform a dose-response curve to determine the IC50 and use a concentration well below the toxic range. A concentration of 1.0 µM has been reported to be harmful to some primary neurons.[8] 2. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%). Run a vehicle control (medium with solvent only). 3. Assess the health and viability of your cultures before starting the experiment using methods like Trypan Blue exclusion or a baseline cell viability assay. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture: Differences in cell density, age of culture, or dissection procedure.[16] 2. Inconsistent rapamycin treatment: Variations in the final concentration or incubation time. 3. Passage number of neurons (if applicable). | 1. Standardize your primary neuron isolation and culture protocol, including seeding density and days in vitro (DIV) before treatment.[16] 2. Be meticulous with drug dilution and treatment timing. 3. Use neurons from a consistent and low passage number if you are sub-culturing. |
| Unexpected increase in Akt phosphorylation at Ser473. | Feedback loop activation: Inhibition of mTORC1/S6K1 signaling can lead to a feedback activation of the PI3K/Akt pathway, resulting in increased Akt phosphorylation at Ser473 (an mTORC2 target).[5] | This is a known physiological response to mTORC1 inhibition. Lower concentrations of rapamycin (2-10 nM) have been observed to increase Akt phosphorylation, whereas a higher concentration (20 nM) caused a decrease.[2][3] Consider this feedback mechanism when interpreting your results. To inhibit both mTORC1 and mTORC2, a dual mTOR inhibitor like Torin1 might be considered, though it is not as specific as rapamycin.[5] |
Data Summary Tables
Table 1: Effective Rapamycin Concentrations in Primary Neuron Studies
| Neuron Type | Concentration | Duration | Observed Effect | Reference |
| Primary Cortical Neurons | 2 - 20 nM | 1.5 hours | Dose-dependent decrease in mTOR (Ser-2448) and p70S6K phosphorylation. | [2][3] |
| Primary Cortical Neurons | 20 nM | 90 min & 24 hours | Increased cell survival following oxygen-glucose deprivation. | [2][3] |
| Neuronal PC12 Cells | 1 µM | 1 hour pre-treatment | Neuroprotection against 6-OHDA and MPP+. | [5] |
| Sympathetic Neurons | 20 nM - 1 µM | 1 hour pre-treatment | Neuroprotection against 6-OHDA. | [5] |
| Primary Hippocampal Neurons | 0.5 µM | 3 days | Improved morphology and decreased Tau phosphorylation. | [8] |
| Primary Hippocampal Neurons | 1.0 µM | 3 days | Harmful to neurons, causing loss of projections. | [8] |
| Organotypic Hippocampal Slices | 20 nM | 3 - 10 days | Reduced AKT activity and intracellular calcium expression. | [7] |
Table 2: Key Downstream Targets for Assessing mTOR Inhibition by Western Blot
| Target Protein | Phosphorylation Site | Pathway | Expected Change with Rapamycin | Reference |
| mTOR | Ser-2448 | mTORC1 | Decrease | [2] |
| p70S6K | Thr389 | mTORC1 | Decrease | [8] |
| S6 Ribosomal Protein | Ser235/236 | mTORC1 | Decrease | [5] |
| 4E-BP1 | Thr37/46 | mTORC1 | Decrease | [5] |
| Akt | Ser473 | mTORC2 | Variable (can increase due to feedback) | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Lysis:
-
After treating primary neurons with the desired concentrations of rapamycin for the specified duration, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-S6 (Ser235/236), S6, p-Akt (Ser473), and Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to the total protein levels.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and stabilize for at least 24 hours.
-
Rapamycin Treatment: Treat the neurons with a range of rapamycin concentrations (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Neurite Outgrowth Assay
-
Cell Plating: Plate primary neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin) in a 24-well plate.[17]
-
Rapamycin Treatment: After allowing the neurons to attach, treat them with different concentrations of rapamycin.
-
Incubation: Culture the neurons for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).[17]
-
Visualizations
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of mTOR Pathway by Rapamycin Reduces Brain Damage in Rats Subjected to Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Target of Rapamycin (mTOR) Activation Increases Axonal Growth Capacity of Injured Peripheral Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 17. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Rapamycin in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rapamycin (B549165) in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Rapamycin.
| Issue/Observation | Potential Cause | Recommended Solution |
| No inhibition of cell growth observed after Rapamycin treatment. | 1. Cell Line Insensitivity: Different cancer cell lines exhibit varying sensitivity to Rapamycin. For example, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, while MDA-MB-231 cells may require micromolar concentrations.[1] This can be due to factors like the levels of phosphatidic acid (PA), which competes with Rapamycin for binding to mTOR.[1] 2. Inappropriate Drug Concentration or Duration: Inhibition of mTORC1 substrates is dose-dependent. Low nanomolar concentrations may be sufficient to suppress S6K1 phosphorylation, but inhibiting 4E-BP1 phosphorylation can require higher, micromolar doses.[1][2] Additionally, prolonged treatment might be necessary to observe effects on mTORC2.[3] 3. Drug Instability: Improper storage or handling of Rapamycin can lead to degradation. | 1. Optimize Concentration and Duration: Perform a dose-response and time-course experiment to determine the optimal Rapamycin concentration and treatment duration for your specific cell line. 2. Confirm Drug Activity: Test the drug on a known sensitive cell line to confirm its activity. 3. Proper Drug Handling: Ensure proper storage of Rapamycin and prepare fresh dilutions for each experiment. |
| Unexpected increase in Akt phosphorylation (Ser473) after Rapamycin treatment. | Feedback Loop Activation: Inhibition of mTORC1 by Rapamycin can disrupt a negative feedback loop. S6K1, a downstream target of mTORC1, normally inhibits upstream signaling molecules like IRS-1. When mTORC1/S6K1 is inhibited by Rapamycin, this negative feedback is relieved, leading to increased PI3K activity and subsequent phosphorylation of Akt at both Thr308 and Ser473. This feedback activation can limit the therapeutic efficacy of Rapamycin. | 1. Co-treatment with a PI3K/Akt inhibitor: To counteract the feedback activation of Akt, consider co-treating the cells with a PI3K or Akt inhibitor. 2. Monitor both mTORC1 and mTORC2 signaling: Assess the phosphorylation status of downstream targets of both complexes to get a complete picture of the signaling dynamics. |
| Significant apoptosis is observed, but autophagy was expected. | Cellular Context and Dose: The cellular response to Rapamycin is context-dependent. While Rapamycin is a known inducer of autophagy, at higher micromolar doses, it can induce apoptosis in several human cancer cell lines. This apoptotic effect may be due to the complete dissociation of Raptor from mTORC1 and the subsequent suppression of 4E-BP1 phosphorylation. | 1. Titrate Rapamycin Concentration: Perform a dose-response experiment to identify the concentration range that induces autophagy versus apoptosis in your cell line. 2. Assess Markers for Both Pathways: Use specific markers to measure both autophagy (e.g., LC3-II conversion, p62 degradation) and apoptosis (e.g., cleaved caspase-3, PARP cleavage). |
| High variability in results between experiments. | 1. Inconsistent Experimental Conditions: Factors such as cell confluence, passage number, and media components can influence the cellular response to Rapamycin. 2. Solvent Effects: Rapamycin is often dissolved in DMSO, which can be toxic to cells at high concentrations. 3. Drug Stability: Improper storage of Rapamycin stock solutions can lead to inconsistent results. | 1. Standardize Experimental Parameters: Maintain consistent cell culture conditions across all experiments. 2. Include Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest Rapamycin dose) to differentiate between drug and solvent effects. 3. Aliquot and Store Properly: Aliquot Rapamycin stock solutions and store them at the recommended temperature to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
General
Q1: What is Rapamycin and how does it work?
Rapamycin, also known as Sirolimus, is a macrolide antibiotic that inhibits the mammalian target of rapamycin (mTOR). It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.
Q2: What are the FDA-approved uses of Rapamycin?
Rapamycin is primarily used as an immunosuppressant to prevent organ rejection in kidney transplant patients and in the treatment of certain types of cancer.
On-Target vs. Off-Target Effects
Q3: What are the primary "on-target" effects of Rapamycin in cancer cells?
The primary on-target effect of Rapamycin is the inhibition of mTORC1, which leads to:
-
Inhibition of protein synthesis: By preventing the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).
-
Induction of autophagy: mTORC1 normally suppresses autophagy, so its inhibition by Rapamycin can induce this cellular degradation and recycling process.
-
Cell cycle arrest: Rapamycin can cause a G1 phase cell cycle arrest.
Q4: What are the known "off-target" or mTOR-independent effects of Rapamycin?
While Rapamycin is highly specific for mTOR, some effects can be considered "off-target" in the sense that they are not the intended therapeutic outcome or involve mTORC2 or feedback loops:
-
Inhibition of mTORC2: Although mTORC2 is generally considered resistant to acute Rapamycin treatment, prolonged exposure can inhibit mTORC2 assembly and signaling in some cell lines. This is thought to occur by the Rapamycin-FKBP12 complex binding to newly synthesized mTOR, preventing its incorporation into mTORC2.
-
Feedback activation of the PI3K/Akt pathway: As detailed in the troubleshooting section, Rapamycin-mediated inhibition of mTORC1/S6K1 can lead to the feedback activation of Akt, a pro-survival kinase.
-
Modulation of the immune system: Rapamycin can enhance the anti-cancer activity of certain immune cells, such as γδ T cells.
Experimental Considerations
Q5: How does the dose of Rapamycin affect its cellular effects?
The effects of Rapamycin are highly dose-dependent:
-
Low nanomolar concentrations: Are often sufficient to inhibit S6K1 phosphorylation.
-
Higher micromolar concentrations: May be required to inhibit 4E-BP1 phosphorylation and can induce apoptosis.
Q6: Why do different cancer cell lines show different sensitivities to Rapamycin?
Differential sensitivity can be attributed to several factors:
-
Genetic background: The mutational status of genes in the PI3K/Akt/mTOR pathway (e.g., PTEN loss, PIK3CA mutations) can influence sensitivity.
-
Feedback loop activation: The extent to which the Akt feedback loop is activated can impact the overall anti-proliferative effect.
-
Expression levels of mTOR pathway components: The relative levels of proteins like S6K1 and 4E-BP1 can play a role.
Quantitative Data
Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| Y79 | Retinoblastoma | 0.136 µmol/L | Not Specified |
| MCF-7 | Breast Cancer | ~4000 µg/mL | 48 hours |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL | 48 hours |
| HeLa | Cervical Cancer | >400 nM (normoxia) | 48 hours |
| HeLa | Cervical Cancer | ~100-200 nM (hypoxia) | 48 hours |
Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and the specific research laboratory.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Rapamycin on cell viability and proliferation.
Materials:
-
Cancer cells
-
Complete culture medium
-
Rapamycin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) and allow them to adhere overnight.
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration).
-
Incubation: Remove the old medium and add 100 µL of the Rapamycin dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Western Blot Analysis of the mTOR Pathway
This protocol assesses the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cells treated with Rapamycin
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the Rapamycin-treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare protein samples by adding SDS sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol is for analyzing the effect of Rapamycin on cell cycle distribution.
Materials:
-
Cancer cells treated with Rapamycin
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory effect of Rapamycin.
Caption: Feedback activation of Akt following Rapamycin treatment.
Caption: General experimental workflow for studying Rapamycin's effects.
References
Technical Support Center: Improving the Bioavailability of Rapamycin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rapamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo experiments, with a focus on enhancing the bioavailability of this potent mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Rapamycin typically low?
Rapamycin's clinical and preclinical application is often hindered by several factors that contribute to its low oral bioavailability. These include its poor aqueous solubility, significant first-pass metabolism in the liver, and its removal from cells by the P-glycoprotein efflux pump.[1] These challenges can lead to high variability in drug exposure and potentially impact the reproducibility of experimental results.
Q2: What are the most common formulations to improve Rapamycin's bioavailability?
Several advanced formulation strategies have been developed to overcome the inherent challenges of Rapamycin delivery. These include:
-
Nanocrystal Formulations: This approach increases the surface area of the drug, leading to enhanced dissolution and absorption. The FDA-approved formulation, Rapamune®, is a nanocrystal tablet that demonstrates higher bioavailability compared to a solution.[1][2]
-
Lipid-Based Formulations: Encapsulating Rapamycin in lipid-based carriers like liposomes, solid lipid nanoparticles (SLNs), and lipid nanocapsules can protect the drug from degradation, improve its solubility, and facilitate its absorption.[3][4]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate Rapamycin, offering controlled release and improved stability.
-
Enteric-Coated Formulations: To protect Rapamycin from the acidic environment of the stomach and allow for release in the distal small intestine and colon, enteric coatings like Eudragit S100 have been used.
Q3: Can diet affect the bioavailability of Rapamycin?
Yes, the composition of a meal can significantly influence the absorption of Rapamycin. Taking Rapamycin with a high-fat meal can increase its bioavailability by approximately 35%. Conversely, some substances like curcumin (B1669340) have been shown to decrease bioavailability. For consistency in experimental results, it is crucial to administer Rapamycin consistently with or without food.
Q4: I am observing high variability in my in vivo results between experiments. What are the potential sources of this inconsistency?
High variability in Rapamycin experiments can stem from several factors:
-
Drug Formulation and Preparation: Inconsistent preparation of Rapamycin formulations can lead to differences in particle size, encapsulation efficiency, and drug loading, all of which affect bioavailability. Ensure your protocol for formulation preparation is standardized and followed precisely.
-
Administration Route and Technique: The method of administration (e.g., oral gavage, intraperitoneal injection) and the technique used can significantly impact drug absorption and distribution. Consistent and proper administration techniques are critical.
-
Animal-to-Animal Variability: Individual differences in metabolism, genetics, and gut microbiome can influence how each animal absorbs and processes Rapamycin.
-
Drug Stability: Rapamycin is susceptible to degradation. Ensure proper storage of both the raw compound and the prepared formulations. Prepare fresh dilutions for each experiment to minimize degradation.
Troubleshooting Guides
Problem 1: Low or undetectable levels of Rapamycin in blood or tissue samples.
| Possible Cause | Troubleshooting Step |
| Poor Oral Absorption | Consider using a formulation known to enhance bioavailability, such as a nanocrystal or lipid-based formulation. Alternatively, consider a different administration route like intraperitoneal (i.p.) or intravenous (i.v.) injection if your experimental design allows. |
| Rapid Metabolism | The co-administration of grapefruit juice has been shown to increase Rapamycin bioavailability by inhibiting CYP3A4 enzymes, which are responsible for its metabolism. However, this should be carefully considered and controlled for in your study design. |
| Incorrect Sample Collection/Processing | Rapamycin is extensively sequestered in red blood cells. Therefore, it is crucial to analyze whole blood samples rather than plasma to get an accurate measurement of Rapamycin concentration. |
| Drug Degradation | Ensure proper storage of stock solutions (typically at -20°C or -80°C in an appropriate solvent like DMSO) and that formulations are prepared fresh before each experiment. |
Problem 2: Unexpected or inconsistent effects on the mTOR signaling pathway.
| Possible Cause | Troubleshooting Step |
| Insufficient mTOR Inhibition | The dose of Rapamycin may be too low to achieve effective inhibition of the mTOR pathway in the target tissue. Consider performing a dose-response study to determine the optimal dose for your specific animal model and formulation. |
| Feedback Loop Activation | Inhibition of mTORC1 by Rapamycin can lead to the activation of pro-survival pathways, such as the PI3K/Akt pathway, through a negative feedback loop. This can counteract the intended effects. It is important to measure downstream markers of both mTORC1 (e.g., phosphorylation of S6K1 and 4E-BP1) and mTORC2/Akt (e.g., phosphorylation of Akt at Ser473) to fully understand the signaling dynamics. |
| Differential Sensitivity of mTORC1 Substrates | Inhibition of different mTORC1 substrates can be dose-dependent. While low nanomolar concentrations may be sufficient to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation might require higher doses. |
| Timing of Analysis | The kinetics of mTOR inhibition can vary. Analyze tissue samples at different time points after Rapamycin administration to capture the peak inhibitory effect. For example, peak Rapamycin-induced protein-protein interactions in the liver have been observed at 24 hours post-treatment. |
Data Presentation: Pharmacokinetic Parameters of Different Rapamycin Formulations
The following table summarizes quantitative data from various studies to allow for easy comparison of different Rapamycin formulations.
| Formulation | Animal Model | Administration Route | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Unformulated Rapamycin | Mice | Oral Gavage | 0.5 mg/kg | Not Reported | Not Reported | Low | |
| Rapatar (polymeric micelles) | Mice | Oral Gavage | 0.5 mg/kg | Significantly higher than unformulated | Significantly higher than unformulated | Increased | |
| Rapamycin Liposomes | Mice | Interstitial Injection | Not Specified | Significantly higher than oral | Significantly higher than oral | 31.7 (relative to oral) | |
| Rapamune® (nanocrystal) | Humans | Oral | 2 mg | Not Reported | Not Reported | 21% higher than solution | |
| Generic Rapamycin | Humans | Oral | 2, 3, 6, or 8 mg | Dose-dependent | Dose-dependent | Higher than compounded | |
| Compounded Rapamycin | Humans | Oral | 5, 10, or 15 mg | Dose-dependent | Dose-dependent | ~31% of generic |
Note: Direct comparison between studies should be made with caution due to differences in experimental design, animal models, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of Rapamycin for Oral Gavage (Simple Suspension)
This protocol describes a common method for preparing a simple suspension of Rapamycin for oral administration in mice.
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Oral gavage needles
Procedure:
-
Weigh the required amount of Rapamycin powder.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
Triturate the Rapamycin powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.
-
Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume will depend on the animal's weight and the desired dose.
Protocol 2: Preparation of Rapatar (Polymeric Micelle Formulation)
This protocol is based on the description for creating the "Rapatar" formulation, a polymeric nanoparticle formulation of Rapamycin.
Materials:
-
Rapamycin
-
Pluronic L-92 (BASF)
-
Pluronic F-127 (BASF)
-
Citric acid
-
Water
Procedure:
-
Dissolve 1 gram of Rapamycin in 25 ml of ethanol.
-
In a separate container, dissolve 5 grams of Pluronic L-92 and 2 grams of citric acid in 200 ml of a 20% Pluronic F-127 solution in an ethanol and water mixture (97:3 v:v).
-
Mix the Rapamycin solution with the Pluronic solution.
-
Incubate the final solution at 20–25°C for 30 minutes with constant stirring.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin on mTORC1.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies with Rapamycin formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Rapamycin nanoparticles improves drug bioavailability in PLAM treatment by interstitial injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rapamycin vs. Everolimus in Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Rapamycin (B549165) (also known as Sirolimus) and its derivative, Everolimus, in breast cancer models. Both are inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. While sharing a core mechanism, their distinct pharmacological profiles warrant a detailed comparison for research and development purposes.
Mechanism of Action: Targeting the mTORC1 Pathway
Rapamycin and Everolimus are potent immunosuppressants and anti-cancer agents that exert their effects by inhibiting the mTOR pathway.[1] Specifically, they target the mTOR Complex 1 (mTORC1). The process begins with the drug binding to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[2][3] This newly formed drug-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing the association of key proteins like Raptor with mTORC1.[1][4] This action effectively blocks the downstream signaling cascade, inhibiting the phosphorylation of crucial effectors like p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis, cell cycle progression, and proliferation.[3][5]
Everolimus, a 2-hydroxyethyl derivative of Rapamycin, was developed to improve upon the pharmacokinetic properties of its parent compound, offering potentially greater hydrophilicity and oral bioavailability.[1][2] Despite this structural difference, the fundamental mechanism of mTORC1 inhibition remains the same.[6]
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. mdpi.com [mdpi.com]
- 3. Everolimus in the Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The therapeutic potential of mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating mTOR Inhibition by Rapamycin: A Comparative Guide to Phosphorylation Assays
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, making it a prime therapeutic target.[2][3] Rapamycin, a macrolide, is a well-established allosteric inhibitor of mTOR complex 1 (mTORC1).[3][4][5] This guide provides a comprehensive comparison of phosphorylation-based assays to validate mTOR inhibition by Rapamycin, offering insights into alternative inhibitors and detailed experimental protocols for researchers, scientists, and drug development professionals.
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][6][7] mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][8] Rapamycin, in complex with the intracellular protein FKBP12, binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[1][5][6] This inhibition prevents the phosphorylation of its downstream effectors.[6] While highly effective against mTORC1, Rapamycin's effect on mTORC2 is generally considered to be limited or occurs only after prolonged exposure.[4][7][9]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin inhibits mSin1 phosphorylation independently of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
Confirming Rapamycin's Grip: A Guide to Gene Expression Analysis for Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug has hit its intended target is a critical step. This guide provides a comparative overview of gene expression analysis methods to verify the target engagement of Rapamycin (B549165), a well-established inhibitor of the mechanistic target of rapamycin (mTOR). We will delve into the experimental data and protocols that underpin these powerful techniques.
Rapamycin exerts its therapeutic effects by forming a complex with FKBP12, which then binds to and allosterically inhibits mTOR complex 1 (mTORC1).[1][2] This inhibition modulates a cascade of downstream signaling events that regulate cell growth, proliferation, and metabolism.[3][4] Consequently, analyzing the expression of genes downstream of mTORC1 provides a robust method for confirming Rapamycin's target engagement. This guide compares two widely used techniques: quantitative PCR (qPCR) arrays and RNA sequencing (RNA-seq), offering insights into their respective strengths and applications.
Methods for Assessing Rapamycin Target Engagement
Several methods can be employed to confirm that Rapamycin is effectively inhibiting the mTOR pathway. While traditional methods like Western blotting can measure the phosphorylation status of mTORC1 substrates like S6K1 and 4E-BP1, gene expression analysis offers a broader and more dynamic view of target engagement.[5]
Quantitative PCR (qPCR) Arrays
qPCR arrays are a targeted approach to measure the expression of a predefined set of genes. Commercially available arrays focused on the mTOR signaling pathway allow for the simultaneous analysis of dozens of relevant genes, providing a focused and sensitive assessment of Rapamycin's effects.[6][7][8][9]
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive and unbiased view of the entire transcriptome. This powerful technique can identify not only the expected changes in mTOR pathway-related genes but also uncover novel off-target effects or compensatory signaling pathways that may be activated in response to Rapamycin treatment.[1][10][11][12][13][14][15]
Comparative Analysis of Gene Expression Methods
| Feature | qPCR Arrays | RNA Sequencing (RNA-seq) |
| Scope | Targeted (pre-selected genes) | Unbiased (whole transcriptome) |
| Sensitivity | High for selected targets | High, with broad dynamic range |
| Discovery Potential | Low | High (can identify novel transcripts and pathways) |
| Cost per Sample | Lower | Higher |
| Data Analysis | Relatively straightforward | Complex, requires bioinformatics expertise |
| Input RNA amount | Low | Higher, though protocols for low-input exist |
| Best For | Validating known downstream targets | Discovery of novel targets and pathways, comprehensive analysis |
Key Downstream Genes Modulated by Rapamycin
Inhibition of mTORC1 by Rapamycin leads to significant changes in the expression of genes involved in various cellular processes. Activation of mTORC1 signaling generally leads to an increased expression of genes related to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid/sterol biosynthesis, and Rapamycin reverses these effects.[16] Studies have shown that Rapamycin treatment alters the expression of numerous genes, with a general trend of downregulation for many transcripts.[13][14][15]
| Gene Category | Representative Genes | Expected Change with Rapamycin | Reference |
| Metabolism | HK2, PFKP, LDHA | Downregulated | [16] |
| Ribosome Biogenesis | RPS6, RPLP1 | Downregulated | [16] |
| Autophagy | ULK1, ATG13 | Upregulated (indirectly) | [17] |
| Cell Cycle | CCND1, CDK4 | Downregulated | [12] |
| Transcription Factors | SREBF1, HIF1A | Downregulated | [3] |
Experimental Protocols
Cell Culture and Rapamycin Treatment
A standardized protocol for treating cells with Rapamycin is crucial for obtaining reproducible results.
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.
-
Rapamycin Preparation: Dissolve Rapamycin in a suitable solvent, such as DMSO, to create a stock solution.[18][19] Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 20 nM - 100 nM).[1][20][21]
-
Treatment: Replace the existing medium with the Rapamycin-containing medium. Include a vehicle control (medium with DMSO) in parallel.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).[1][20][21]
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications.
Gene Expression Analysis by qPCR Array
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Mix the cDNA with a suitable qPCR master mix and aliquot into the wells of the mTOR signaling pathway PCR array plate.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the raw Ct values using the manufacturer's software or a custom analysis pipeline. Calculate the fold change in gene expression using the ΔΔCt method, normalizing to appropriate housekeeping genes.
Gene Expression Analysis by RNA-seq
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., KAPA Stranded mRNA-Seq Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between Rapamycin-treated and control samples using packages like DESeq2 or edgeR.
-
Visualizing the Molecular Landscape
mTOR Signaling Pathway
Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for confirming Rapamycin target engagement via gene expression analysis.
Conclusion
Gene expression analysis, through either targeted qPCR arrays or comprehensive RNA-seq, provides powerful and quantitative methods to confirm Rapamycin target engagement. While qPCR arrays offer a cost-effective and straightforward approach for validating the modulation of known mTOR pathway genes, RNA-seq provides an unbiased and global view of the transcriptomic changes induced by Rapamycin. The choice between these methods will depend on the specific research question, budget, and available resources. By carefully selecting the appropriate technique and following robust experimental protocols, researchers can confidently assess the efficacy of Rapamycin in modulating the mTOR signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Mouse mTOR Signaling Pathway Real-time PCR arrays - Amerigo Scientific [amerigoscientific.com]
- 8. PCR Array Technology in Biopsy Samples Identifies Up-Regulated mTOR Pathway Genes as Potential Rejection Biomarkers After Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Target of Rapamycin Signaling Regulates Metabolism, Growth, and Life Span in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptome Profiling of CTLs Regulated by Rapamycin Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptome profiling of CTLs regulated by rapamycin using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of a metabolic gene regulatory network downstream of mTOR complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Effects of Rapamycin on Gene expression, Morphology, and Electrophysiological Properties of Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Phenotypic Differences Between Rapamycin-Treated and Knockout mTOR Models
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase that orchestrates cell growth, proliferation, and metabolism. Its central role in cellular physiology has made it a key target for therapeutic intervention and aging research. Two primary experimental models are used to probe the function of mTOR: pharmacological inhibition with rapamycin and genetic knockout of the mTOR gene. While both approaches target the mTOR pathway, they yield distinct and informative phenotypic differences. This guide provides an objective comparison of these models, supported by experimental data, to aid researchers in selecting the appropriate system for their scientific inquiries.
At a Glance: Key Phenotypic Distinctions
| Phenotypic Trait | Rapamycin-Treated Model | mTOR Knockout Model |
| mTOR Complex Inhibition | Primarily allosteric inhibition of mTORC1; chronic high-dose treatment can also disrupt mTORC2 assembly and signaling.[1][2] | Complete ablation of both mTORC1 and mTORC2 signaling.[2] |
| Lifespan Extension | Significant extension of lifespan, with effects observed even when treatment is initiated late in life. Median lifespan increases of 23% in males and 26% in females have been reported at higher doses.[3] | Demonstrates a robust increase in lifespan. mTOR hypomorphic mice with ~25% of wild-type mTOR levels show an approximate 20% increase in median survival.[1] |
| Metabolism | Can induce glucose intolerance and insulin (B600854) resistance, particularly with chronic treatment, due to off-target effects on mTORC2. | Variable effects depending on the specific knockout model (e.g., whole-body, tissue-specific). Can lead to improved insulin sensitivity and glucose uptake in some contexts. |
| Immune Function | Acts as an immunosuppressant but can also enhance specific immune responses, such as the generation of memory T cells. | Profound alterations in immune cell development and function, including reduced B and T cell numbers and altered differentiation. |
| Cell Size | Reduces cell size in proliferating cells. | Results in a significant reduction in cell size. |
| Embryonic Lethality | Not applicable (pharmacological treatment). | Complete mTOR knockout is embryonic lethal. Conditional or hypomorphic models are viable. |
Delving Deeper: A Quantitative Comparison
The following tables provide a more detailed, quantitative look at the phenotypic differences between rapamycin-treated and mTOR knockout models based on published experimental data.
Table 1: Lifespan
| Model | Treatment/Genetic Modification | Sex | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |
| Genetically heterogeneous mice | Rapamycin (42 ppm in diet) | Male | 23 | Significant increase | |
| Genetically heterogeneous mice | Rapamycin (42 ppm in diet) | Female | 26 | Significant increase | |
| mTOR hypomorphic mice (mTORΔ/Δ) | Reduced mTOR expression (~25% of WT) | Mixed | ~20 | Not specified | |
| C57BL/6 mice | S6K1 knockout (downstream of mTORC1) | Female | Significant increase | Not specified | |
| C57BL/6 mice | S6K1 knockout (downstream of mTORC1) | Male | No significant increase | Not specified |
Table 2: Metabolic Parameters
| Model | Treatment/Genetic Modification | Key Metabolic Phenotype | Quantitative Data | Reference |
| C57B/L6 mice | Rapamycin (daily injection) | Glucose Intolerance | Significant impairment in glucose tolerance test after 3 weeks. | |
| C57BL/6J mice | Rapamycin (daily, 2 mg/kg) | Glucose Intolerance | 20-116% increase in blood glucose during GTT. | |
| Diet-induced obese mice | Rapamycin (weekly injection) | Improved Insulin Sensitivity | Protected against insulin resistance. | |
| Fat-specific Raptor knockout mice | mTORC1 disruption in adipose tissue | Enhanced Glucose Tolerance | Elevated glucose tolerance. | |
| Muscle-specific mTOR knockout mice | mTOR ablation in skeletal muscle | Increased Glucose Uptake | Increased basal glucose uptake into skeletal muscle. |
Table 3: Immune Cell Populations
| Model | Treatment/Genetic Modification | Immune Cell Phenotype | Quantitative Data | Reference |
| mTOR hypomorphic mice | Reduced mTOR expression | B cells | Reduced numbers and percentages of B220+ B cells in spleen and bone marrow. | |
| mTOR hypomorphic mice | Reduced mTOR expression | T cells | Decreased absolute numbers of thymocytes and CD4+ and CD8+ cells in spleens and lymph nodes. | |
| Human solid tumor patients | Rapamycin + vaccine | Memory T cells | Significant increase in CD4+ and CD8+ T cells with a central memory phenotype. | |
| MRL/lpr mice (lupus model) | Rapamycin | B cells | Reduction in the percentage of B220+ B cells in the spleen. |
Signaling Pathways and Experimental Workflows
To visualize the fundamental differences in how these models affect cellular signaling and how they are typically studied, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis of mTOR Signaling
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins in tissue lysates.
1. Tissue Lysate Preparation: a. Euthanize mice and rapidly excise tissues of interest (e.g., liver, muscle, spleen). b. Immediately snap-freeze tissues in liquid nitrogen. c. Homogenize frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. b. Separate proteins on a 4-15% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-mTOR (Ser2448)
- Total mTOR
- Phospho-S6 Ribosomal Protein (Ser235/236)
- Total S6 Ribosomal Protein
- Phospho-Akt (Ser473)
- Total Akt
- GAPDH or β-actin (as a loading control) f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Glucose Tolerance Test (GTT)
This protocol assesses the ability of mice to clear a glucose load.
1. Animal Preparation: a. Fast mice for 6 hours with free access to water. b. Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
2. Glucose Administration: a. Administer a 2 g/kg body weight dose of a 20% glucose solution via oral gavage or intraperitoneal injection.
3. Blood Glucose Monitoring: a. Measure blood glucose levels from a tail snip at 15, 30, 60, 90, and 120 minutes post-glucose administration.
4. Data Analysis: a. Plot blood glucose concentration versus time. b. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Flow Cytometry for Immune Cell Profiling
This protocol is for the analysis of T and B cell populations in the spleen.
1. Spleen Cell Suspension: a. Euthanize mice and aseptically remove the spleen. b. Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer. c. Lyse red blood cells using ACK lysis buffer. d. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). e. Count the viable cells using a hemocytometer or an automated cell counter.
2. Antibody Staining: a. Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer. b. Add a cocktail of fluorescently-conjugated antibodies against cell surface markers. For T and B cells, this may include:
- CD3, CD4, CD8 (T cells)
- B220 (B cells)
- CD44, CD62L (naive vs. memory T cells)
- CD69, CD25 (activation markers) c. Incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Conclusion
Both rapamycin treatment and mTOR knockout models have proven invaluable in dissecting the multifaceted roles of the mTOR pathway. Rapamycin offers the advantage of temporal control and clinical relevance, allowing for the study of mTOR inhibition in adult animals and modeling therapeutic interventions. However, its incomplete inhibition of mTORC1 and potential off-target effects on mTORC2, especially with chronic use, can complicate data interpretation.
References
- 1. Chronic mTOR inhibition in mice with rapamycin alters T, B, myeloid, and innate lymphoid cells and gut flora and prolongs life of immune‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Metabolic Effects of Rapamycin Are Associated with Enhanced Regulatory Cells in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. Constitutive reductions in mTOR alter cell size, immune cell development, and antibody production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
Absence of specific data for a substance designated "KT D606" necessitates a robust, safety-first approach based on established protocols for handling unknown chemical waste. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and compliant disposal of such materials.
In the absence of a Safety Data Sheet (SDS) for "this compound," it must be treated as a substance with unknown hazards. Federal and local regulations prohibit the transportation, storage, or disposal of unidentified chemical waste.[1] Therefore, the primary goal is to safely manage the material while working to characterize it for proper disposal. The financial and safety burden of identifying and disposing of unknown chemicals falls to the generating party.[2]
Immediate Actions: Containment and Information Gathering
The first priority is to ensure the safety of all laboratory personnel by isolating the unidentified substance and gathering as much information as possible.
Step 1: Isolate and Secure the Container Place the container holding "this compound" in a designated, well-ventilated, and restricted-access area, such as a chemical fume hood or a dedicated hazardous waste storage cabinet. The container must be clearly labeled with "Caution: Unidentified Substance. Do Not Use or Dispose."[3]
Step 2: Document and Investigate Gather all available documentation that might be associated with the substance. This includes laboratory notebooks, purchase orders, and internal tracking numbers. Consult with all personnel who may have worked in the area where the substance was found.[1]
Procedural Steps for Proper Disposal
Once the immediate area is secured, follow these procedural steps to manage the disposal process.
-
Hazard Characterization (To the Best of Your Ability) : In consultation with your institution's Environmental Health and Safety (EHS) office, a preliminary hazard assessment should be conducted. This may involve simple, cautious tests such as checking the pH of a small, diluted sample if deemed safe to do so.[1] Reviewing the types of research and chemicals used in the laboratory can help narrow down the possibilities.
-
Personal Protective Equipment (PPE) : Until the hazards are identified, assume the substance is highly toxic and flammable. At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. Depending on the preliminary assessment, a face shield and respirator may be necessary.
-
Waste Container Selection : The waste container must be compatible with the suspected chemical class. For instance, hydrofluoric acid should not be stored in glass. The container must be in good condition, with a secure, leak-proof lid. Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling : All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The words "Unknown Chemical" until a positive identification can be made.
-
A list of potential chemical constituents, if they can be reasonably inferred.
-
The date when the waste was first placed in the container (accumulation start date).
-
The primary hazard(s), such as flammable, corrosive, toxic, or reactive.
-
-
Segregation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Incompatible waste streams must be segregated. For example, acids should be stored separately from bases, and oxidizers should not be mixed with organic materials.
-
Arrange for Professional Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. EHS will work with a certified hazardous waste contractor for final disposal in accordance with all local, state, and federal regulations. Be aware that the analysis of unknown samples for disposal can be costly.
Data for Waste Characterization
When a chemical's identity is known, its SDS provides critical data for disposal. For an unknown substance, the goal is to determine this information. The following table outlines the types of data that are essential for a hazardous waste disposal company to properly handle and dispose of a chemical.
| Data Point | Example for a Known Substance (e.g., Hydrochloric Acid, 37%) | Relevance for Disposal |
| Chemical Name & Formula | Hydrochloric Acid, HCl | Determines basic chemical properties and incompatibilities. |
| CAS Number | 7647-01-0 | Provides a unique, universal identifier for the chemical. |
| Physical State | Liquid | Influences the choice of container and disposal method. |
| pH | < 1 | Critical for determining corrosivity (B1173158) and necessary neutralization steps. |
| Flash Point | Not Applicable | Determines flammability hazard and proper storage requirements. |
| Toxicity Data (LD50) | 900 mg/kg (rabbit, oral) | Indicates the level of toxicity and necessary handling precautions. |
| Reactive Hazards | Reacts with metals to produce flammable hydrogen gas. | Identifies potential for dangerous reactions with other chemicals. |
| Container Material | Polyethylene, Glass | Ensures the waste container will not degrade due to chemical incompatibility. |
| Required PPE | Lab coat, gloves, goggles, face shield | Ensures personnel are protected during handling and disposal. |
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the disposal of chemical waste, from initial generation to final removal by a certified professional.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these rigorous procedures, laboratories can ensure a safe environment and maintain compliance with all regulatory requirements, even when faced with the challenge of an unidentified chemical substance.
References
Safety and Handling Information for KT D606 Is Not Available
Comprehensive searches for safety data sheets and handling precautions for a substance identified as "KT D606" have not yielded any specific results. This designation does not correspond to a readily identifiable chemical or laboratory product in publicly available safety and chemical databases.
Without a specific chemical name, CAS (Chemical Abstracts Service) number, or manufacturer information, it is not possible to provide accurate and reliable guidance on personal protective equipment (PPE), operational procedures, or disposal plans. Providing generalized safety information without knowledge of the substance's specific physical, chemical, and toxicological properties would be unsafe and is strongly discouraged.
For the safety of all personnel, it is imperative that the identity of any chemical be confirmed before handling. Researchers, scientists, and drug development professionals should take the following steps to obtain the necessary safety information:
-
Verify the Chemical Identifier: Double-check the name and any associated codes or numbers for accuracy. "this compound" may be an internal product code, an abbreviation, or a typographical error.
-
Contact the Source/Supplier: The most reliable source for a Safety Data Sheet (SDS) is the manufacturer or supplier of the substance. They are legally obligated to provide this information.
-
Consult Internal Safety Resources: Check your organization's chemical inventory and safety records. Your institution's Environmental Health and Safety (EHS) department can also be a valuable resource for identifying unknown substances and establishing safe handling procedures.
Once a confirmed identity for "this compound" is established and a Safety Data Sheet is obtained, the specific recommendations for personal protective equipment, handling, and disposal can be summarized and implemented. Due to the lack of information, no specific procedural guidance, data tables, or diagrams can be generated at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
